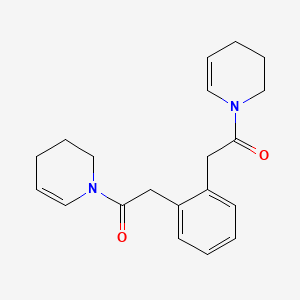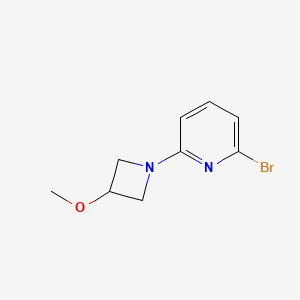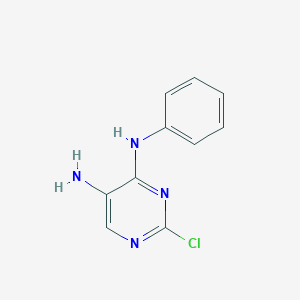
2-chloro-N4-phenylpyrimidine-4,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N4-phenylpyrimidine-4,5-diamine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N4-phenylpyrimidine-4,5-diamine typically involves the chlorination of pyrimidine derivatives. One common method includes the use of 2,4-diamino-6-hydroxypyrimidine as a starting material, which is then chlorinated using phosphorus oxychloride. The reaction is quenched with alcohols, and the product is isolated using an organic solvent .
Industrial Production Methods
In industrial settings, the preparation of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and minimize by-products. The use of safer quenching agents and efficient recovery methods are crucial for cost-effective production .
化学反応の分析
Types of Reactions
2-chloro-N4-phenylpyrimidine-4,5-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of bases or catalysts to facilitate the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts like palladium or copper are employed to promote coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
2-chloro-N4-phenylpyrimidine-4,5-diamine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-chloro-N4-phenylpyrimidine-4,5-diamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .
類似化合物との比較
Similar Compounds
5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine: This compound is similar in structure but contains a fluorine atom instead of chlorine.
2-chloro-p-phenylenediamine: Another related compound, differing in the position of the chlorine atom and the presence of a phenyl group.
Uniqueness
2-chloro-N4-phenylpyrimidine-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H9ClN4 |
|---|---|
分子量 |
220.66 g/mol |
IUPAC名 |
2-chloro-4-N-phenylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C10H9ClN4/c11-10-13-6-8(12)9(15-10)14-7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14,15) |
InChIキー |
DOSOAXSODCIAKI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=NC(=NC=C2N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


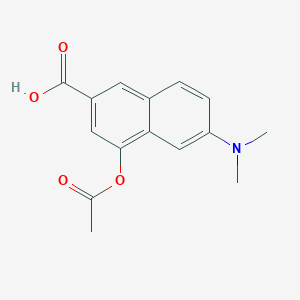
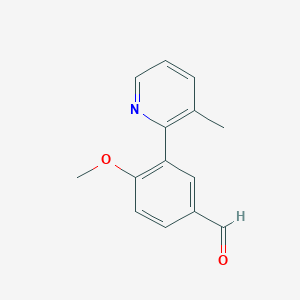
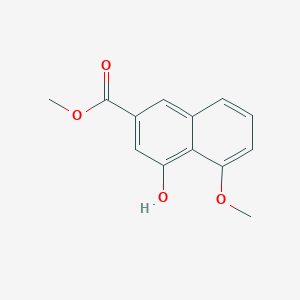
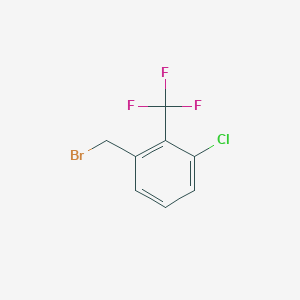
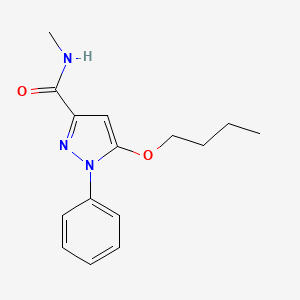

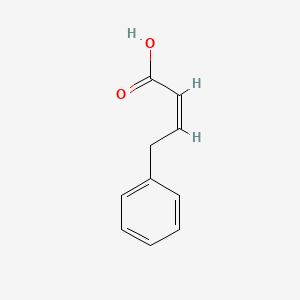
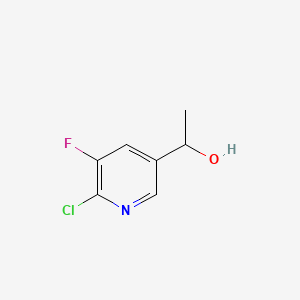
![2-[(1-Methyl-1H-imidazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13937584.png)

![4-[4-(1-Methylethyl)-1-piperazinyl]-cyclohexanamine](/img/structure/B13937597.png)

